3-Phenoxyazetidine hydrochloride

CAS No.: 301335-39-7

Cat. No.: VC2471351

Molecular Formula: C9H12ClNO

Molecular Weight: 185.65 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 301335-39-7 |

|---|---|

| Molecular Formula | C9H12ClNO |

| Molecular Weight | 185.65 g/mol |

| IUPAC Name | 3-phenoxyazetidine;hydrochloride |

| Standard InChI | InChI=1S/C9H11NO.ClH/c1-2-4-8(5-3-1)11-9-6-10-7-9;/h1-5,9-10H,6-7H2;1H |

| Standard InChI Key | BDSCNJYDEAUDGY-UHFFFAOYSA-N |

| SMILES | C1C(CN1)OC2=CC=CC=C2.Cl |

| Canonical SMILES | C1C(CN1)OC2=CC=CC=C2.Cl |

Introduction

Chemical Structure and Properties

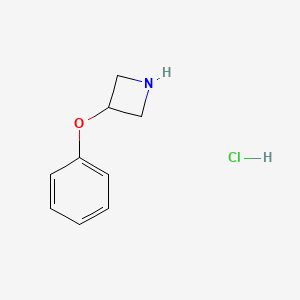

3-Phenoxyazetidine hydrochloride consists of a four-membered azetidine ring with a phenoxy substituent at the 3-position and a hydrochloride salt formation at the nitrogen atom. The parent compound, 3-phenoxyazetidine, serves as an important intermediate in the synthesis of various pharmacologically active compounds, including carboxamide derivatives . The azetidine ring provides conformational rigidity that can enhance binding specificity to biological targets, while the phenoxy group contributes to lipophilicity and potential interactions with target receptors.

Structural Characteristics

The four-membered azetidine ring in 3-phenoxyazetidine hydrochloride creates significant ring strain, which influences both its chemical reactivity and biological activity. The phenoxy group at the 3-position introduces stereochemical considerations, with potential for cis and trans isomers depending on the relative positions of substituents when additional groups are present on the ring . The hydrochloride salt formation occurs at the nitrogen atom, creating a positively charged quaternary nitrogen that significantly affects the compound's solubility profile and stability.

Physical Properties

While specific physical property data for 3-phenoxyazetidine hydrochloride is limited in the available literature, similar azetidine derivatives demonstrate characteristic properties. These typically include crystalline appearance, water solubility enhanced by the hydrochloride salt formation, and stability under standard laboratory conditions. The presence of the phenoxy group contributes to the compound's lipophilic nature, which influences its pharmacokinetic behavior.

Synthesis Methods

Several synthetic approaches have been developed for preparing 3-phenoxyazetidines, which can subsequently be converted to the hydrochloride salt. The available literature reveals multiple routes with varying efficiency and practicality.

Phenolate Displacement Method

One established method involves the reaction of phenol with sodium amide to form phenolate, which then undergoes nucleophilic displacement with a suitable azetidine intermediate. Specifically, the reaction of phenolate with 1-diphenylmethyl-3-methanesulphonyloxyazetidine has been documented . This approach provides access to 1-diphenylmethyl-3-phenoxyazetidine, which can be further modified to obtain the desired hydrochloride salt.

Hydrogenolysis Route

Another significant method involves hydrogenolysis of protected 3-phenoxyazetidines. The literature describes the preparation of 3-phenoxyazetidines by hydrogenolysis of the corresponding 3-phenoxy-1-(α-methylbenzyl)azetidine or 1-diphenylmethyl-3-phenoxyazetidine . This deprotection step reveals the free amine, which can then be treated with hydrogen chloride to form the hydrochloride salt.

Catalytic Methods

Improved synthetic procedures employing catalysts have been developed to enhance yields and prevent contaminant formation. These economical procedures are particularly valuable for industrial-scale production. As noted in the patent literature, these methods "novelly employ catalysts or stabilizing agents to improve yields or prevent formation of certain contaminants" .

Pharmacological Activity

3-Phenoxyazetidine derivatives exhibit diverse pharmacological activities that make them valuable in drug discovery efforts. The hydrochloride salt form is particularly relevant for pharmaceutical applications due to its enhanced solubility and stability.

Anorexigenic Properties

The parent compound, 3-phenoxyazetidine, has been reported to possess anorexigenic (appetite-suppressing) properties . This activity suggests potential applications in weight management and obesity treatment, though further clinical studies would be necessary to establish efficacy and safety.

Central Nervous System Effects

Derivatives of 3-phenoxyazetidine, particularly the carboxamide derivatives, demonstrate significant activity on the central nervous system. These compounds have been reported to possess antidepressant activity and utility in treating epilepsy . The structural features of the azetidine ring combined with the phenoxy substituent appear to confer beneficial interactions with relevant neurological targets.

Applications in Pharmaceutical Development

The unique structural and pharmacological properties of 3-phenoxyazetidine hydrochloride position it as a valuable compound in pharmaceutical research and development.

Role as Chemical Intermediate

3-Phenoxyazetidine serves as an important chemical intermediate in the synthesis of pharmacologically active compounds, particularly 3-phenoxy-1-azetidinecarboxamides . These derivatives have demonstrated significant therapeutic potential, making the parent compound and its hydrochloride salt valuable starting materials in medicinal chemistry.

Anticonvulsant Applications

The carboxamide derivatives of 3-phenoxyazetidine have been investigated for anticonvulsant properties . The structural features of these compounds appear to interact favorably with targets involved in seizure control, suggesting potential applications in epilepsy treatment.

Structure-Activity Relationships

Understanding the relationship between chemical structure and biological activity is crucial for optimizing the therapeutic potential of 3-phenoxyazetidine hydrochloride and its derivatives.

Influence of the Azetidine Ring

The four-membered azetidine ring provides a unique spatial arrangement of substituents that influences receptor binding. The ring strain inherent in this system affects bond angles and molecular conformation, potentially enhancing binding specificity to certain biological targets.

Role of the Phenoxy Substituent

The phenoxy group at the 3-position contributes to the compound's lipophilicity and may participate in key interactions with target receptors. In related compounds, the aromatic ring provides opportunities for π-π interactions with protein targets, while the oxygen linker can participate in hydrogen bonding.

Impact of Salt Formation

The hydrochloride salt formation significantly alters the physicochemical properties of the parent compound. This modification typically enhances water solubility, which can improve bioavailability in pharmaceutical applications. Additionally, the salt form often provides greater stability under various storage conditions compared to the free base.

Analytical Methods

Accurate analytical methods are essential for characterizing 3-phenoxyazetidine hydrochloride and assessing its purity for research and pharmaceutical applications.

Chromatographic Techniques

High-performance liquid chromatography (HPLC) and thin-layer chromatography (TLC) serve as valuable techniques for analyzing 3-phenoxyazetidine hydrochloride. For related compounds, column chromatography using silica gel with ethyl acetate-hexane mixtures (typically in 3:7 ratio) has been employed for purification .

Elemental Analysis

Elemental analysis provides confirmation of compound purity and composition. For related azetidine derivatives, the calculated and found values of carbon, hydrogen, and nitrogen content serve as important criteria for structural verification .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume